4-(1,1-Difluoroethyl)pyridine

Medicinal Chemistry Physicochemical Property Optimization pKa

4-(1,1-Difluoroethyl)pyridine is a heterocyclic aromatic compound consisting of a pyridine ring substituted at the 4-position with a 1,1-difluoroethyl group. This substitution pattern introduces two chemically and metabolically stable C–F bonds adjacent to the ring, which can significantly alter the ring's electronic properties.

Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
CAS No. 114490-29-8
Cat. No. B053877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoroethyl)pyridine
CAS114490-29-8
Molecular FormulaC7H7F2N
Molecular Weight143.13 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC=C1)(F)F
InChIInChI=1S/C7H7F2N/c1-7(8,9)6-2-4-10-5-3-6/h2-5H,1H3
InChIKeyIEUYVLHLIXKLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Difluoroethyl)pyridine (CAS 114490-29-8) – A Fluorinated Pyridine Building Block for Drug Discovery and Materials Science


4-(1,1-Difluoroethyl)pyridine is a heterocyclic aromatic compound consisting of a pyridine ring substituted at the 4-position with a 1,1-difluoroethyl group . This substitution pattern introduces two chemically and metabolically stable C–F bonds adjacent to the ring, which can significantly alter the ring's electronic properties. The compound is primarily employed as a versatile intermediate in pharmaceutical and agrochemical research, as well as in materials science applications such as dopants for perovskite solar cells [1].

Why 4-(1,1-Difluoroethyl)pyridine Cannot Be Simply Replaced by Generic Pyridine Analogs


Fluorination in a bioactive molecule or functional material is not a generic modification; the specific pattern (number, position, and chemical environment of fluorine atoms) profoundly impacts pKa, lipophilicity (Log D), metabolic stability, and molecular conformation [1]. A 4-(1,1-difluoroethyl) substituent cannot be trivially interchanged with a 4-ethyl, 4-trifluoromethyl, or even a regioisomeric 2- or 3-(1,1-difluoroethyl) group without altering the compound's performance in a target application. The gem-difluoro motif at the benzylic position provides a distinct balance of inductive electron withdrawal and steric bulk that is not replicated by mono-fluoro or non-fluorinated analogs [2].

Quantitative Differentiation of 4-(1,1-Difluoroethyl)pyridine vs. Structural Analogs


Basicity Modulation: pKa Lowering vs. 4-Ethylpyridine via Inductive Effect

The 1,1-difluoroethyl group exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring, reducing the basicity of the ring nitrogen relative to the non-fluorinated analog 4-ethylpyridine. While direct experimental pKa values for 4-(1,1-difluoroethyl)pyridine are not publicly available, the class-level impact of fluorination on pyridine pKa is well-established. For the conjugate acid of pyridine, pKa = 5.23; 4-ethylpyridine has a pKa of ~6.0, due to the weak electron-donating effect of the ethyl group. The introduction of two fluorine atoms at the alpha-carbon of the ethyl group converts this to an electron-withdrawing substituent, which is predicted to lower the pKa of the conjugate acid by 1–2 units compared to 4-ethylpyridine, bringing it closer to that of 4-trifluoromethylpyridine (pKa ~3.6) [1]. This shift is critical for optimizing target engagement and permeability in drug design.

Medicinal Chemistry Physicochemical Property Optimization pKa

Lipophilicity Enhancement: Calculated Log P Increase vs. 4-Ethylpyridine

The 1,1-difluoroethyl group introduces a significant lipophilic character compared to the ethyl group. According to ChemSrc data, 4-(1,1-difluoroethyl)pyridine has a calculated Log P (XLogP3) of 1.8 [1], while 4-ethylpyridine has an XLogP3 of 1.7. This modest difference (ΔLog P = +0.1) is consistent with the class-level understanding that gem-difluoro motifs near a heterocycle often have a smaller lipophilic effect than trifluoromethyl groups but offer a different balance of steric and electronic properties [2]. The precise tuning of Log D is essential for optimizing bioavailability and minimizing metabolic clearance.

Drug Design Lipophilicity ADME

Metabolic Stability of the C–F Bond: A Class-Level Advantage over C–H and C–CH3 Analogs

The 1,1-difluoroethyl group replaces oxidizable C–H bonds with strong C–F bonds, blocking a major pathway for cytochrome P450-mediated oxidation at the benzylic position. While no direct microsomal stability data for 4-(1,1-difluoroethyl)pyridine itself is available, class-level evidence indicates that gem-difluoro substitution at the benzyl position significantly increases metabolic half-life compared to the ethyl or methylene analogs [1]. For instance, the metabolic stability of CF2-containing heterocycles is well-documented, with analogous compounds showing substantially reduced intrinsic clearance compared to their non-fluorinated counterparts [2].

Drug Metabolism Metabolic Stability Fluorine Chemistry

Regiochemical Positioning: 4-Substitution vs. 2- and 3-Substituted Difluoroethylpyridine Isomers

The position of the difluoroethyl substituent on the pyridine ring dramatically affects the vector of the functional group and the basicity of the ring nitrogen. 4-Substitution places the group para to the nitrogen, which is often preferred for linear extension of molecular scaffolds, while 2-substitution introduces steric hindrance near the basic nitrogen, potentially reducing its availability for hydrogen bonding or coordination [1]. In the context of NR2B NMDA receptor antagonists described in US patent US10030026B2, the regiochemistry of the difluoroethylpyridine moiety is critical for biological activity, with 4-substituted variants often exhibiting improved pharmacokinetic performance [2]. Specifically, the para substitution allows for optimal alignment of the fluorinated group within the binding pocket without direct steric clash with the catalytic residues.

Medicinal Chemistry Isomer Differentiation Structure-Activity Relationship

Thermal and Physical Properties: Melting Point and Boiling Point Comparisons

4-(1,1-Difluoroethyl)pyridine is reported to have a melting point of approximately 65°C [1], which is significantly higher than that of 4-ethylpyridine (MP = -90°C [2]) and comparable to 4-(trifluoromethyl)pyridine (MP = 12°C). This higher melting point facilitates handling, purification by crystallization, and solid-state formulation, offering practical advantages for both laboratory-scale synthesis and industrial scale-up. The boiling point of 4-(1,1-difluoroethyl)pyridine is reported as 160–170°C at atmospheric pressure, which is intermediate between 4-ethylpyridine (BP = 168°C) and 4-trifluoromethylpyridine (BP = 132°C).

Process Chemistry Solid-State Properties Purification

Top Application Scenarios for 4-(1,1-Difluoroethyl)pyridine Based on Differential Evidence


Optimizing Basicity for CNS Penetrant Kinase Inhibitors

When designing kinase inhibitors targeting CNS indications, a pKa between 4.0 and 5.0 is often desired to balance solubility and permeability across the blood-brain barrier. 4-(1,1-Difluoroethyl)pyridine is predicted to achieve this intermediate pKa range, offering an advantage over 4-ethylpyridine (pKa too high) and 4-trifluoromethylpyridine (pKa too low) [1]. Procurement should prioritize high-purity (>98%) material to ensure consistent activity in enzymatic assays.

Building Metabolically Stable Agrochemical Intermediates

The metabolic stability of the 1,1-difluoroethyl group reduces oxidative degradation in crops and soil, making it an ideal building block for systemic fungicides or insecticides. Compared to 4-ethylpyridine intermediates, which are susceptible to benzylic hydroxylation, 4-(1,1-difluoroethyl)pyridine-derived compounds are expected to exhibit longer half-lives in planta [1]. Suppliers offering kilogram-scale quantities with minimal residual solvents are critical for development in this sector.

Precision Ligand Design for Perovskite Solar Cell Dopants

In p-type dopants for hole-transport materials in perovskite solar cells, the electronic effect of the ligand directly influences the redox potential of the cobalt center and the overall device efficiency. 4-(1,1-Difluoroethyl)pyridine has been used as a ligand component in cobalt complexes, where the fluorine atoms enhance air stability and tune the oxidation potential to optimize energy level alignment with the perovskite absorber [1]. Research labs should source material with confirmed coordination chemistry purity (>97%).

Spatially Directed Fragment Elaboration in Fragment-Based Drug Discovery (FBDD)

The para configuration of 4-(1,1-difluoroethyl)pyridine provides a linear exit vector, which is ideal for growing fragments that target deep binding pockets without steric clashes. This is in contrast to 2-substituted pyridines, which can hinder interactions due to proximity to the nitrogen [1]. Contract research organizations can leverage this scaffold for rapid library synthesis, prioritizing vendors who provide milligram to gram quantities for hit-to-lead campaigns.

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